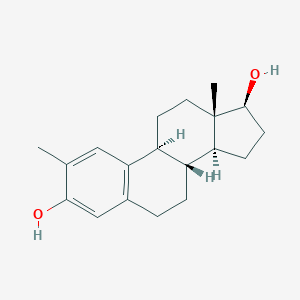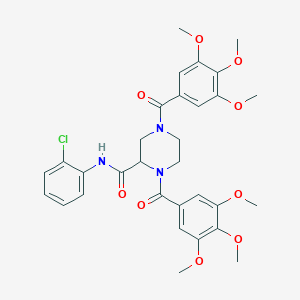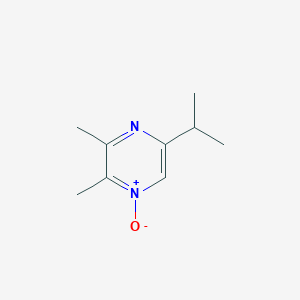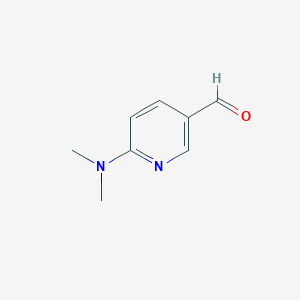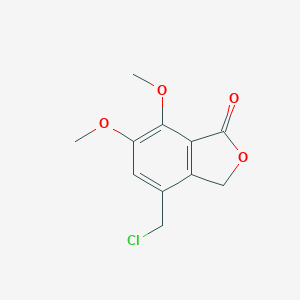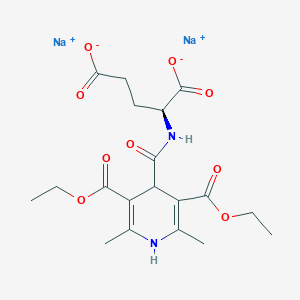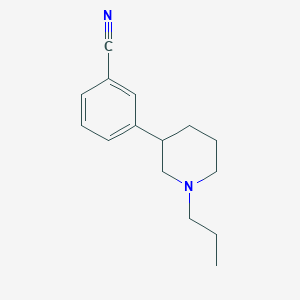
3-(3-Cyanophenyl)-N-n-propylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Cyanophenyl)-N-n-propylpiperidine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP belongs to the class of NMDA receptor antagonists, which are known for their ability to block the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor plays a crucial role in the regulation of synaptic plasticity, learning, and memory. Therefore, CPP has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
3-(3-Cyanophenyl)-N-n-propylpiperidine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. By blocking the activity of the NMDA receptor, 3-(3-Cyanophenyl)-N-n-propylpiperidine can prevent the influx of calcium ions into the neuron, which is known to be a key mediator of excitotoxicity and neuronal damage.
生化学的および生理学的効果
3-(3-Cyanophenyl)-N-n-propylpiperidine has been shown to have a variety of biochemical and physiological effects in the brain. For example, 3-(3-Cyanophenyl)-N-n-propylpiperidine can reduce the release of glutamate, a neurotransmitter that is involved in excitatory signaling in the brain. 3-(3-Cyanophenyl)-N-n-propylpiperidine can also reduce the production of reactive oxygen species, which are known to contribute to neuronal damage in various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(3-Cyanophenyl)-N-n-propylpiperidine in lab experiments is its specificity for the NMDA receptor. Unlike other NMDA receptor antagonists, such as ketamine or phencyclidine, 3-(3-Cyanophenyl)-N-n-propylpiperidine does not interact with other receptors in the brain. This makes it a valuable tool for investigating the specific role of the NMDA receptor in various neurological disorders. However, one limitation of using 3-(3-Cyanophenyl)-N-n-propylpiperidine is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(3-Cyanophenyl)-N-n-propylpiperidine. One area of interest is the potential therapeutic applications of 3-(3-Cyanophenyl)-N-n-propylpiperidine in various neurological disorders. For example, 3-(3-Cyanophenyl)-N-n-propylpiperidine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Further research is needed to determine whether these effects can be translated into effective therapies for humans.
Another area of interest is the development of more potent and selective NMDA receptor antagonists. While 3-(3-Cyanophenyl)-N-n-propylpiperidine is a valuable tool for investigating the role of the NMDA receptor in various neurological disorders, it has relatively low potency and selectivity compared to other NMDA receptor antagonists. Therefore, there is a need for the development of more potent and selective compounds that can be used to investigate the specific role of the NMDA receptor in various neurological disorders.
Conclusion:
In conclusion, 3-(3-Cyanophenyl)-N-n-propylpiperidine is a valuable tool for investigating the role of the NMDA receptor in various neurological disorders. Its specificity for the NMDA receptor makes it a valuable tool for investigating the specific role of this receptor in various neurological disorders. While there are some limitations to its use in lab experiments, its potential therapeutic applications and the development of more potent and selective NMDA receptor antagonists make it an important area of research in the field of neuroscience.
合成法
3-(3-Cyanophenyl)-N-n-propylpiperidine can be synthesized using a variety of methods, including the reaction of 3-cyanophenylmagnesium bromide with N-n-propylpiperidine-4-carboxaldehyde, or the reaction of 3-cyanobenzaldehyde with N-n-propylpiperidine in the presence of a reducing agent such as sodium borohydride. The purity and yield of the synthesized 3-(3-Cyanophenyl)-N-n-propylpiperidine can be improved by using various purification techniques such as column chromatography or recrystallization.
科学的研究の応用
3-(3-Cyanophenyl)-N-n-propylpiperidine has been widely used in scientific research to investigate the role of the NMDA receptor in various neurological disorders. For example, 3-(3-Cyanophenyl)-N-n-propylpiperidine has been used to study the mechanisms underlying epilepsy, stroke, and traumatic brain injury. 3-(3-Cyanophenyl)-N-n-propylpiperidine has also been used to investigate the role of the NMDA receptor in learning and memory processes.
特性
CAS番号 |
150336-90-6 |
|---|---|
製品名 |
3-(3-Cyanophenyl)-N-n-propylpiperidine |
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC名 |
3-(1-propylpiperidin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H20N2/c1-2-8-17-9-4-7-15(12-17)14-6-3-5-13(10-14)11-16/h3,5-6,10,15H,2,4,7-9,12H2,1H3 |
InChIキー |
GQRIAOUUYRIMLH-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |
正規SMILES |
CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |
同義語 |
3-(3-cyanophenyl)-N-n-propylpiperidine 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (S)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (S)-isomer DS 121 DS-121 DS121 cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



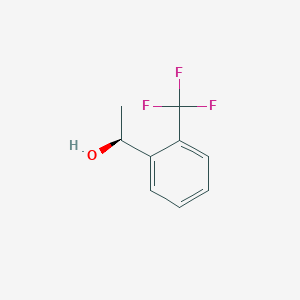
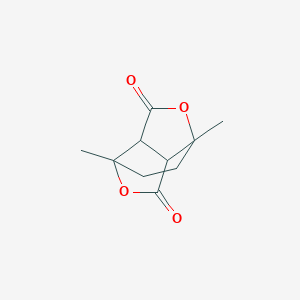
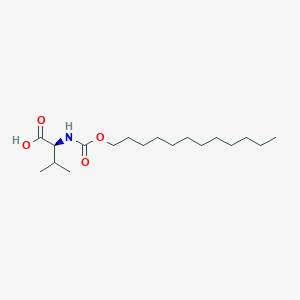
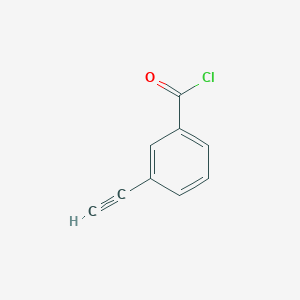
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
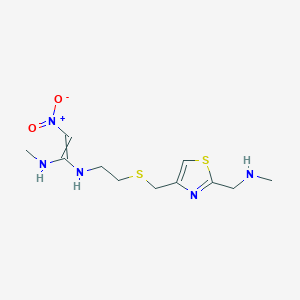
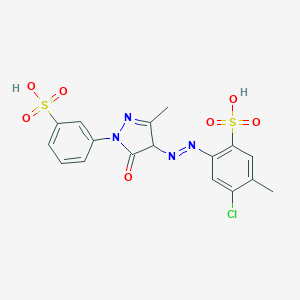
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
